Product packaging for Aluminum ferric fluoride(Cat. No.:CAS No. 95031-15-5)

Aluminum ferric fluoride

Cat. No.: B1498658
CAS No.: 95031-15-5
M. Wt: 196.82 g/mol
InChI Key: MZVIBPLCFYXNDY-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Aluminum ferric fluoride (CAS 95031-15-5), also known as ferric aluminum fluoride, is an inorganic compound with the molecular formula AlF6FeH3 and a molecular weight of 199.841 g/mol . This compound is of significant interest in materials science and environmental chemistry research. A key area of application is in water treatment, where pre-polymerized coagulants based on aluminum and iron, such as poly-aluminum-ferric-silicate coagulants, have been extensively studied for the removal of fluoride from water . These composite coagulants can offer high uptake capacity and efficiency across a range of pH values, presenting a valuable research pathway for addressing anionic water pollutants . Beyond environmental remediation, this compound and related metal fluorides are investigated for their utility in ceramics production and as catalysts in chemical synthesis, including cross-coupling reactions for forming biaryl compounds . The compound's role is also being explored in the development of advanced materials, including those relevant to the energy sector, such as lithium-ion batteries . As a reagent, this compound is characterized as hygroscopic and should be handled with appropriate safety precautions. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlF6Fe B1498658 Aluminum ferric fluoride CAS No. 95031-15-5

Properties

CAS No.

95031-15-5

Molecular Formula

AlF6Fe

Molecular Weight

196.82 g/mol

IUPAC Name

aluminum;iron(3+);hexafluoride

InChI

InChI=1S/Al.6FH.Fe/h;6*1H;/q+3;;;;;;;+3/p-6

InChI Key

MZVIBPLCFYXNDY-UHFFFAOYSA-H

SMILES

[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[Fe+3]

Canonical SMILES

[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[Fe+3]

Synonyms

AlFeF6
aluminum ferric fluoride
ferric aluminum fluoride

Origin of Product

United States

Synthetic Methodologies for Aluminum Ferric Fluoride

Hydrothermal and Solvothermal Synthesis of Aluminum Ferric Fluoride (B91410) Phases

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials from solutions at elevated temperatures and pressures. These techniques are particularly useful for synthesizing mixed-metal fluorides, as they allow for atomic-level mixing of precursors, potentially leading to the formation of homogeneous aluminum ferric fluoride phases. In hydrothermal synthesis, water is the solvent, while solvothermal synthesis employs non-aqueous organic solvents.

A template-free solvothermal route has been successfully used to prepare iron-based fluoride nanostructures with controlled morphology and composition. rsc.org This approach highlights the importance of reaction parameters in determining the final product's characteristics. Similarly, mild hydrothermal methods have been applied to the synthesis of mixed transition-metal fluorides, demonstrating the feasibility of these techniques for creating complex fluoride structures. rsc.org

The structural and compositional integrity of this compound synthesized via solution-based methods is highly dependent on the precise control of reaction parameters. Key variables include temperature, reaction time, pH, and the choice of precursors and solvents.

For instance, in the solvothermal synthesis of iron fluorides, the choice of iron and fluorine sources, reactant concentration, solvent composition, and reaction time are crucial in controlling the nanostructure and composition of the products. rsc.org The transformation temperature of different aluminum fluoride phases, such as from β-AlF₃ to α-AlF₃, can be influenced by the presence of other substances, indicating that the reaction environment is critical for phase purity. researchgate.net

The pH of the solution plays a significant role, especially in aqueous systems. In the co-precipitation of aluminum and iron, pH adjustments are used to induce the formation of hydroxides or hydroxyfluorides. aalto.fi For example, selective precipitation of iron can be achieved at a pH of 2.0, while combined precipitation with aluminum occurs at a higher pH of 4.5. aalto.fi The formation of various stable aluminum-fluoride complexes (e.g., AlF²⁺, AlF₂⁺) is also pH-dependent and affects the solubility and precipitation behavior. nih.gov

Table 1: Influence of Reaction Parameters in Solution-Based Synthesis

ParameterInfluence on SynthesisExample
TemperatureAffects reaction kinetics, crystal growth rate, and phase stability. Higher temperatures can promote the formation of more stable, crystalline phases.In the synthesis of β-FeF₃·3H₂O, the crystal growth rate at 50°C is approximately four times higher than at 30°C. diva-portal.org
pHControls the speciation of metal ions in solution and the solubility of fluoride and hydroxide (B78521) precipitates. Crucial for selective or combined precipitation.Selective iron precipitation is achieved at pH 2.0, while combined precipitation with aluminum occurs at pH 4.5. aalto.fi
Precursor ConcentrationImpacts supersaturation levels, which in turn affects nucleation and growth rates, influencing particle size and morphology.The time scale of the nucleation event (observed as a "concentration valley") in AlF₃ crystallization is strongly dependent on the initial solution concentration. ijcce.ac.ir
SolventThe choice of solvent (aqueous vs. non-aqueous) determines the synthesis type (hydrothermal vs. solvothermal) and can influence the morphology and composition of the final product.A non-aqueous sol-gel process using anhydrous HF in organic solvents is used to produce high surface area aluminum fluoride. rsc.org

The formation of crystalline this compound from solution is governed by the fundamental processes of nucleation and crystal growth. Understanding these mechanisms is key to controlling the final product's morphology and particle size distribution.

Nucleation is the initial step where atoms or molecules in a supersaturated solution arrange into stable nuclei. Studies on the crystallization of aluminum fluoride have identified a "concentration valley" at the beginning of the process, which represents the formation of small nuclei aggregates. ijcce.ac.irresearchgate.net This is followed by a period where these aggregates may break down into smaller monomeric nuclei before crystal growth commences. ijcce.ac.irresearchgate.net

Crystal growth is the subsequent enlargement of these stable nuclei. For both aluminum fluoride and iron fluoride hydrates, the growth process is often found to be controlled by surface integration, meaning the rate-limiting step is the incorporation of ions from the solution onto the crystal surface. diva-portal.orgijcce.ac.ir The growth rate can be anisotropic, as observed in aluminum fluoride crystals where the longitudinal growth rate was measured to be about six times greater than the side growth rate. ijcce.ac.irresearchgate.net The presence of other ions can also affect growth; for example, the growth rate of β-FeF₃·3H₂O is largely unaffected by the presence of Cr(III) or Ni(II) ions in the solution. researchgate.netul.ie

Solid-State Reaction Approaches for this compound Production

Solid-state reactions, typically involving high temperatures, are the primary methods for producing anhydrous metal fluorides. These methods are crucial when the presence of water or hydroxyl groups is undesirable. For this compound, this would involve the high-temperature reaction of aluminum and iron precursors with a fluorinating agent.

The synthesis of anhydrous aluminum fluoride and iron fluoride often requires heating precursors at several hundred degrees Celsius. A common industrial method for AlF₃ production is the reaction of alumina (B75360) (Al₂O₃) with hydrogen fluoride (HF) gas at temperatures up to 700°C. wikipedia.org Another approach involves the thermal decomposition of ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆). wikipedia.orgresearchgate.net This decomposition occurs in multiple steps, with pure AlF₃ being obtained by heating at 400°C for several hours. researchgate.net

Similarly, anhydrous iron(III) fluoride can be prepared by reacting iron(III) oxide (Fe₂O₃) with a fluorinating agent like ammonium bifluoride (NH₄HF₂) at temperatures around 400°C. niscpr.res.in This method is often preferred over using highly corrosive HF gas. niscpr.res.in The protocol involves multiple heating cycles with intermediate grinding to ensure complete reaction. niscpr.res.in Care must be taken to avoid temperatures above 400°C during decomposition, as water formed in the reaction can react with the FeF₃ product, leading to oxide contamination. niscpr.res.in

A potential protocol for anhydrous this compound would involve reacting a stoichiometric mixture of Al₂O₃ and Fe₂O₃ with a fluorinating agent such as NH₄HF₂ or HF gas under a controlled high-temperature regime.

Table 2: High-Temperature Protocols for Anhydrous Fluoride Synthesis

CompoundPrecursorsFluorinating AgentTemperatureKey Details
Anhydrous AlF₃Alumina (Al₂O₃)Hydrogen Fluoride (HF)~700°CCommon industrial "dry process". wikipedia.org
Anhydrous AlF₃Ammonium Hexafluoroaluminate ((NH₄)₃AlF₆)None (Thermal Decomposition)400°CDecomposes in steps to yield high-purity AlF₃. researchgate.net
Anhydrous FeF₃Iron(III) Oxide (Fe₂O₃)Ammonium Bifluoride (NH₄HF₂)Up to 400°CRequires multiple heating cycles and excess fluorinating agent to prevent oxide impurities. niscpr.res.in
Anhydrous FeF₃Iron(III) Oxide (Fe₂O₃)Hydrogen Fluoride (HF)High TemperatureRequires special corrosion-resistant equipment. niscpr.res.in

The choice of precursors and precise stoichiometric control are paramount in solid-state synthesis to ensure the formation of the desired pure fluoride phase, free from oxide or oxyfluoride impurities.

Common precursors for aluminum include alumina (Al₂O₃), aluminum hydroxide (Al(OH)₃), and ammonium hexafluoroaluminate ((NH₄)₃AlF₆). researchgate.netgoogle.com For iron, iron(III) oxide (α-Fe₂O₃) is a widely used precursor. niscpr.res.in The fluorinating agents can be HF gas or solid salts like ammonium fluoride (NH₄F) and ammonium bifluoride (NH₄HF₂), with NH₄HF₂ being more reactive. niscpr.res.in

Achieving the correct stoichiometry is critical. In the synthesis of anhydrous FeF₃ from Fe₂O₃ and NH₄HF₂, a stoichiometric excess of the fluorinating agent (e.g., 20% excess) is used to drive the reaction to completion and ensure the final product is free of the Fe₂O₃ phase. niscpr.res.in The reaction proceeds through the formation of intermediate complexes like (NH₄)₃FeF₆ and NH₄FeF₄, which then thermally decompose to FeF₃. niscpr.res.in Similarly, the synthesis of anhydrous AlF₃ from its hydrate (B1144303) can be problematic due to hydrolysis during heating; this can be avoided by using NH₄HF in a two-step roasting process, which yields a high-purity product. researchgate.net For a mixed this compound, a precise molar ratio of aluminum and iron precursors would be required, along with a carefully calculated amount of the fluorinating agent to convert both metal oxides completely to their respective fluorides.

Precipitation and Crystallization Techniques for this compound Hydrates

Precipitation from aqueous solutions is a common and straightforward method for synthesizing hydrated metal fluorides. For this compound, this would likely involve a co-precipitation strategy where soluble aluminum and iron salts react with a fluoride source under controlled conditions to form a mixed-metal fluoride hydrate precipitate.

The formation of aluminum fluoride hydrates is often achieved by reacting aluminum hydroxide with hydrofluoric or fluosilicic acid. ijcce.ac.ir The subsequent crystallization can be influenced by temperature and the addition of seed crystals. ijcce.ac.ir Similarly, iron(III) fluoride trihydrate (β-FeF₃·3H₂O) can be crystallized from mixed acid solutions, such as those containing hydrofluoric and nitric acids. diva-portal.orgresearchgate.net

Co-precipitation of aluminum and iron has been explored in the context of water treatment and hydrometallurgy. aalto.finih.gov In these processes, adjusting the solution's pH is the primary tool for controlling precipitation. For instance, in solutions containing both iron and aluminum, iron can be selectively precipitated as iron phosphate (B84403) (FePO₄) and some iron fluoride (FeF₃) at a low pH of 2.0. aalto.fi To achieve combined precipitation of both iron and aluminum, the pH must be raised to around 4.5. aalto.fi At this higher pH, aluminum precipitates mainly as AlOOH, though the presence of fluoride can keep some aluminum in solution as Al-F complexes. aalto.fi This indicates that the successful co-precipitation of a homogeneous this compound hydrate would require careful management of pH and the Al:Fe:F molar ratios to control the formation of various competing species, including hydroxides, oxyfluorides, and soluble fluoro-complexes. nih.govresearchgate.net

Controlled Precipitation Strategies for Amorphous and Crystalline this compound

Controlled precipitation is a cornerstone technique for synthesizing both amorphous and crystalline forms of aluminum fluoride, where the incorporation of iron can occur either intentionally or as an impurity. The physical state of the final product is heavily dependent on the precise control of reaction conditions.

Crystalline aluminum fluoride trihydrate (AlF₃·3H₂O) is typically produced from a saturated aqueous aluminum fluoride solution. The process involves crystallization at elevated temperatures, often between 95 to 100°C, with the aid of seeding crystals to promote the formation of a stable crystalline structure. google.com The presence of dissolved iron compounds in the initial solution can lead to the inclusion of ferric ions within the crystal lattice. To obtain a product with low iron content, reducing agents can be added to the hot solution to convert ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which are less readily incorporated into the AlF₃ crystal structure. google.com

The wet process for manufacturing aluminum fluoride involves reacting aluminum hydroxide with hydrofluoric acid or fluosilicic acid to create a supersaturated solution, from which aluminum fluoride crystallizes. jpmc.com.jogoogle.com The crystallization times and the final product's purity are significant challenges in this method. google.com One patented method describes precipitating aluminum fluoride in a granular, non-scaling form by adding a small quantity of a finely divided inert material, such as aluminum fluoride itself, and heating the solution to approximately 90-95°C. google.com

Conversely, the formation of amorphous aluminum fluoride can be achieved by carefully selecting the precursors and reaction conditions. For instance, the use of aluminum sulfate (B86663) as a precursor can suppress crystallization during calcination, leading to an amorphous phase. researchgate.net Co-precipitation is another key strategy, particularly for creating mixed metal compounds. In the synthesis of iron(III)-aluminum(III) mixed oxides, a solution containing both ferric chloride and aluminum chloride is heated, and a precipitating agent like aqueous ammonia (B1221849) is added dropwise until the desired pH is reached. acs.org This approach can be adapted to synthesize this compound by using appropriate fluoride precursors, where the rapid precipitation induced by pH changes can favor the formation of amorphous or poorly crystalline materials. The process of treating spent pot-lining from aluminum production also utilizes controlled precipitation to recover aluminum and fluoride as an aluminum hydroxyfluoride hydrate product by adjusting the pH of the leachate. researchgate.net

Table 1: Parameters Influencing Crystallinity in Precipitation of Aluminum Fluoride

ParameterEffect on CrystallinityResearch Findings
Temperature Higher temperatures (e.g., 90-100°C) generally favor the formation of crystalline AlF₃·3H₂O. google.comgoogle.comCrystallization from saturated solutions at 95-100°C yields crystalline trihydrate. google.com
Seeding The addition of seed crystals provides nucleation sites, promoting controlled crystalline growth. google.comgoogle.comSeeding with AlF₃·3H₂O is a common step in industrial crystallization processes. google.com
Precursor Choice The type of aluminum precursor can determine the final phase.Using aluminum sulfate can lead to an amorphous product after calcination due to sulfate ion interference with crystallization. researchgate.net
pH Control Rapid pH changes can lead to fast precipitation, often resulting in amorphous or nanocrystalline materials. acs.orgIn co-precipitation of mixed Al-Fe hydroxides, pH is carefully controlled to induce precipitation. acs.org
Aging Time Allowing the precipitate to age in the mother liquor can promote the transformation from an amorphous to a crystalline state.Aging hydrolyzed precipitates for extended periods (e.g., 45 hours) is a step in the synthesis of mixed oxides. acs.org

Role of Solution Chemistry and Additives in this compound Formation

The formation of this compound via aqueous routes is profoundly influenced by the solution's chemistry, including pH, ionic concentrations, and the presence of additives. These factors dictate the speciation of aluminum and iron in solution and the kinetics of precipitation, thereby controlling the composition and properties of the final product.

In aqueous solutions, aluminum and fluoride ions form a series of stable complexes, such as AlF²⁺, AlF₂⁺, and neutral AlF₃. nih.govnih.gov The distribution of these species is highly pH-dependent. The formation of these complexes is a critical precursor step to precipitation. The presence of iron introduces additional complexity, with ferric ions also forming complexes with fluoride and hydroxide ions. The coagulation-assisted precipitation of fluoride often involves aluminum or ferric salts, where the metal ions hydrolyze to form hydroxides that adsorb or co-precipitate with fluoride ions. unm.edunih.gov

Additives play a significant role in modifying the synthesis process. For example, polyethylene (B3416737) glycol has been used to produce non-gelatinous aluminum fluoride, which simplifies handling and processing. researchgate.net In other contexts, aluminum fluoride itself is used as an additive, acting as a fluxing agent in the production of ceramics and glass, which highlights its ability to alter the properties of chemical melts. df-chemicals.comchemkraft.ir The interaction of fluoride ions with metal oxide surfaces is also a key aspect. Fluoride can etch the passive aluminum oxide layer on aluminum metal, which is a crucial step in facilitating galvanic replacement reactions for synthesizing metal nanostructures on aluminum foil. rsc.org This demonstrates the reactive nature of fluoride in solution and its ability to modify surfaces, which is a relevant mechanism in precipitation processes where particle surfaces interact with the solution.

The effect of co-existing anions in the solution cannot be overlooked. Ions such as phosphate, arsenate, bicarbonate, and sulfate can compete with fluoride for coordination with aluminum or iron centers, potentially altering the composition and efficiency of the precipitation process. nih.gov

Table 2: Influence of Solution Chemistry and Additives on Synthesis

FactorRole in SynthesisExample/Observation
pH Controls the hydrolysis of Al³⁺ and Fe³⁺ and the formation of Al-F complexes. nih.govunm.eduOptimal fluoride removal via aluminum coagulation often occurs in a pH range of 6 to 8. nih.gov
Fluoride Concentration Determines the type of Al-F complexes formed in the solution prior to precipitation. nih.govHigh fluoride concentrations can lead to the formation of species like AlF₄⁻.
Additives (e.g., Polymers) Can control the physical form of the precipitate, such as preventing gel formation. researchgate.netPolyethylene glycol is used to obtain non-gelatinous nano-AlF₃. researchgate.net
Co-existing Anions Compete with fluoride ions, potentially reducing the efficiency of fluoride incorporation into the precipitate. nih.govPhosphate and arsenate ions have been shown to significantly decrease fluoride removal by aluminum sulfate co-precipitation. nih.gov

Advanced and Green Synthetic Routes for this compound Materials

In recent years, research has increasingly focused on developing advanced and environmentally friendly synthetic methods for inorganic materials. These "green" routes, such as microwave-assisted and mechanochemical synthesis, offer advantages like faster reaction times, lower energy consumption, and reduced use of hazardous solvents compared to traditional methods.

Microwave-Assisted and Mechanochemical Synthesis of this compound

Microwave-assisted synthesis is a powerful technique that utilizes microwave irradiation to rapidly and uniformly heat reactants. This method has been successfully applied to produce an aluminum fluoride hydrate with a unique structure containing cationic vacancies. acs.orgfigshare.com The synthesis involves a microwave hydrothermal process, which leads to a cubic structure derived from α-AlF₃, where water molecules are stabilized as ligands around Al³⁺ cations. acs.org This approach offers a simple, fast, and efficient way to obtain advanced nanomaterials. researchgate.net While the direct microwave synthesis of a mixed aluminum-ferric fluoride is not extensively documented, the method has been used to prepare γ-Al₂O₃/γ-Fe₂O₃ nanocomposites for fluoride removal, demonstrating its applicability to mixed-metal systems. researchgate.net

Mechanochemical synthesis is a solvent-free method that uses mechanical energy, typically through ball milling, to induce chemical reactions and structural changes. It is an effective technique for producing aluminum hydroxide fluorides (AlFₓ(OH)₃₋ₓ·nH₂O). researchgate.netresearchgate.net A successful synthesis of nanocrystalline aluminum hydroxide fluoride with a pyrochlore (B1171951) structure was achieved by milling γ-Al(OH)₃ and β-AlF₃·3H₂O. researchgate.net However, attempts to synthesize AlF₃ by milling aluminum sources with ammonium fluoride (NH₄F) as the fluorinating agent resulted in the formation of crystalline (NH₄)₃AlF₆ instead. researchgate.netsemanticscholar.org This highlights the sensitivity of the final product to the choice of reactants. The mechanochemical approach has also been demonstrated for various metal nanoparticles and oxides, including iron and alumina, underscoring its versatility as a green synthesis route. nih.gov

Table 3: Comparison of Advanced Synthesis Routes

Synthesis MethodPrincipleAdvantagesKey Findings for Al/Fe Fluorides
Microwave-Assisted Rapid, uniform heating of reactants using microwave energy.Fast reaction rates, high energy efficiency, phase purity. researchgate.netSynthesis of aluminum fluoride hydrate with cationic vacancies (Al₀.₈₂◻₀.₁₈F₂.₄₆(H₂O)₀.₅₄) has been demonstrated. acs.org
Mechanochemical Use of mechanical force (e.g., ball milling) to induce chemical reactions.Solvent-free, low-temperature, can produce nanocrystalline and amorphous materials with high defect concentrations. nih.govCan produce nanocrystalline aluminum hydroxide fluorides; choice of fluorinating agent is critical to avoid intermediate ammonium salts. researchgate.net

Template-Directed Synthesis and Morphological Control of this compound Nanostructures

Controlling the size, shape, and dimensionality of materials at the nanoscale is essential for unlocking novel properties and applications. Template-directed synthesis is a versatile strategy for achieving this morphological control.

This method involves using a sacrificial template, such as electrospun polymer nanofibers, to guide the formation of the desired nanostructure. For example, aluminum nitride (AlN) hollow nanofibers have been synthesized by conformally coating polymer templates with AlN using atomic layer deposition, followed by calcination to remove the organic core. researchgate.net A similar approach could be adapted for this compound.

Template-free methods have also been developed to control morphology. A simple template-free solvothermal route has been used to prepare iron-based fluoride nanostructures, such as FeF₃·0.33H₂O hollow nanospheres. rsc.org In this method, reaction parameters like the choice of solvent, reactant concentration, and reaction time are carefully controlled to influence the nucleation and growth of the nanoparticles, leading to specific morphologies. rsc.org Similarly, AlF₃ nanowires have been synthesized under normal conditions by reacting aluminum with an aqueous hydrofluoric acid solution, where the concentration of the acid influences the resulting one-dimensional structures. nih.gov The synthesis of α-AlF₃·3H₂O nanorods has been achieved through a solution-based method under low supersaturation conditions, which were subsequently converted to porous β-AlF₃ nanorods. acs.org These examples show that by carefully manipulating reaction conditions, it is possible to direct the self-assembly of precursors into complex nanostructures without the need for an external template.

Advanced Structural Elucidation and Spectroscopic Characterization of Aluminum Ferric Fluoride

Diffraction-Based Structural Analysis of Aluminum Ferric Fluoride (B91410)

Diffraction techniques are indispensable in materials science for elucidating the atomic and molecular structure of crystalline materials. In the context of aluminum ferric fluoride, these methods provide fundamental insights into the arrangement of aluminum, iron, and fluorine atoms, which in turn dictates the material's properties.

Single-Crystal X-ray Diffraction Studies on this compound Crystal Systems

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise crystal structure of a compound. For complex inorganic solids like this compound, SCXRD can unravel the intricate details of its crystal system, space group, and atomic coordinates.

Research on related aluminum-iron intermetallic compounds has demonstrated the power of SCXRD in resolving complex crystal structures. For instance, in a study on co-existing Al₂Fe and Al₅Fe₂ phases, single-crystal X-ray diffraction was used to determine their exact crystal structures and the orientation relationship between them mdpi.com. The data obtained from SCXRD allows for the refinement of cell parameters and provides a detailed three-dimensional map of electron density, from which the positions of individual atoms can be inferred mdpi.com.

Parameter Information Yielded by SCXRD
Crystal System The basic geometric framework of the crystal (e.g., cubic, tetragonal).
Space Group The symmetry elements present in the crystal structure.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise (x, y, z) position of each atom within the unit cell.
Bond Lengths and Angles The distances and angles between bonded atoms.

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement in this compound

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline materials. It is particularly useful for identifying the constituent phases in a multiphase sample and for refining the lattice parameters of known crystalline phases.

In the context of this compound, PXRD would be instrumental in:

Phase Identification: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a crystalline solid. By comparing the experimental pattern to databases such as the Powder Diffraction File (PDF), the specific phases of this compound present in a sample can be identified. For example, PXRD has been used to identify phases in aluminum hydroxides and to track their transformations upon calcination researchgate.netresearchgate.net.

Lattice Parameter Refinement: Once a phase has been identified, the precise positions of the diffraction peaks can be used to refine the unit cell parameters. This is often achieved through a process called Rietveld refinement, which fits a calculated diffraction pattern to the experimental data. This method has been successfully applied to various aluminum alloys to determine the volume percentages of different phases mdpi.com.

Crystallite Size Estimation: The width of the diffraction peaks is inversely related to the size of the crystalline domains. The Scherrer equation can be used to estimate the average crystallite size from the peak broadening researchgate.net.

Application of PXRD Information Obtained Example from Related Systems
Phase IdentificationIdentification of crystalline phases present in a sample.Identifying gibbsite and bayerite phases in Al(OH)₃ powders researchgate.net.
Lattice Parameter RefinementPrecise determination of unit cell dimensions.Refining the cell parameters of Al₂Fe and Al₅Fe₂ phases mdpi.com.
Crystallite Size AnalysisEstimation of the average size of crystalline domains.Estimating the particle size of aluminum powder researchgate.net.

Neutron Diffraction Investigations for Magnetic Structures and Light Atom Positions in this compound Analogs

Neutron diffraction is a powerful technique that complements X-ray diffraction. Neutrons are scattered by the atomic nucleus, and the scattering strength does not depend on the atomic number in a straightforward way as it does for X-rays. This makes neutron diffraction particularly sensitive to the positions of light elements, such as fluorine, in the presence of heavier elements like iron. Furthermore, neutrons possess a magnetic moment, which allows them to be scattered by magnetic moments in a material, making neutron diffraction an ideal tool for studying magnetic structures.

For analogs of this compound, such as iron-rich rare earth-iron-aluminum intermetallics, neutron powder diffraction has been used to determine both the crystal and magnetic structures researchgate.net. These studies have revealed that such compounds can exhibit complex magnetic ordering, including ferrimagnetic structures with antiparallel spin alignments researchgate.net.

In a study of ammonium (B1175870) aluminum sulfate (B86663) dodecahydrate, an alum, neutron diffraction was used to determine the positions of the hydrogen atoms, which are difficult to locate with X-ray diffraction researchgate.net. This highlights the utility of neutron diffraction for accurately determining the positions of light atoms in a crystal structure.

Feature of Neutron Diffraction Application to this compound Analogs Information Gained
Sensitivity to Light AtomsLocating fluorine atoms in the crystal lattice.Precise determination of Al-F and Fe-F bond lengths and coordination.
Magnetic ScatteringDetermining the magnetic structure.Understanding the ordering of magnetic moments on the iron sites (ferromagnetic, antiferromagnetic, etc.).
Isotope SensitivityDistinguishing between isotopes of the same element.Not directly applicable from the search results, but a potential application.

Spectroscopic Probing of this compound Environments

Spectroscopic techniques provide information about the local environment of specific atoms, offering insights into oxidation states, coordination numbers, and bonding.

Mössbauer Spectroscopy for Iron Oxidation States and Coordination Geometries in this compound

Mössbauer spectroscopy is a highly sensitive technique for studying the environment of specific isotopes, most notably ⁵⁷Fe. It can provide precise information about the oxidation state, coordination geometry, and magnetic properties of iron atoms in a solid.

In the context of this compound, ⁵⁷Fe Mössbauer spectroscopy would be used to:

Determine Iron Oxidation State: The isomer shift in a Mössbauer spectrum is sensitive to the electron density at the nucleus and can be used to distinguish between different oxidation states of iron, such as Fe²⁺ and Fe³⁺.

Characterize Coordination Environment: The quadrupole splitting is sensitive to the symmetry of the electric field at the iron nucleus. This allows for the differentiation of iron atoms in different coordination environments (e.g., octahedral vs. tetrahedral).

Probe Magnetic Properties: The magnetic hyperfine splitting of the Mössbauer spectrum provides information about the magnetic field at the iron nucleus, which is related to the magnetic ordering in the material.

Studies on dilute alloys of iron in aluminum have utilized Mössbauer spectroscopy to identify different iron-containing phases, such as iron in solid solution and in the form of Fe₄Al₁₃ aps.org. The technique has also been used to study the diffusion of iron in aluminum aps.org.

Mössbauer Parameter Information Derived
Isomer Shift (δ) Oxidation state of iron (e.g., Fe²⁺, Fe³⁺).
Quadrupole Splitting (ΔE_Q) Symmetry of the local environment (e.g., octahedral, distorted octahedral).
Magnetic Hyperfine Splitting Presence and nature of magnetic ordering.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments of Aluminum and Fluorine in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local atomic environment of specific nuclei. For this compound, ²⁷Al and ¹⁹F NMR are particularly informative.

²⁷Al NMR:

Provides information about the coordination number of aluminum. For example, distinct chemical shift ranges are characteristic of four-, five-, and six-coordinate aluminum.

Can distinguish between different aluminum sites within the crystal structure.

In situ high-temperature NMR studies on NaF-AlF₃ melts have used ²⁷Al NMR to characterize the different aluminum fluoride species present nih.govsemanticscholar.org.

¹⁹F NMR:

Is highly sensitive to the local environment of fluorine atoms.

Can be used to identify the number and type of neighboring cations (Al³⁺ and Fe³⁺).

The chemical shifts in ¹⁹F NMR can provide information about the nature of the Al-F and Fe-F bonds.

Studies on aluminum fluoride complexes have shown that the ¹⁹F chemical shift is sensitive to the number of fluorine atoms coordinated to the aluminum center researchgate.net.

NMR Nucleus Key Information Obtained Example from Related Systems
²⁷Al Aluminum coordination number (e.g., 4, 5, 6).Characterization of AlFₓ species in molten salts nih.govsemanticscholar.org.
¹⁹F Local environment of fluorine, including neighboring cations.Identification of different aluminum fluoride complexes in solution researchgate.net.

Vibrational Spectroscopy (Raman and Infrared) for Molecular Structures and Bonding in this compound

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides profound insights into the molecular structures and bonding within this compound. These techniques probe the vibrational modes of the constituent atoms, which are sensitive to the local chemical environment, bond strengths, and coordination.

In the absence of direct experimental spectra for a simple ternary AlFeF₃ compound, the vibrational characteristics can be inferred from studies of related mixed-metal fluorides and the individual fluoride components, AlF₃ and FeF₃. The primary vibrational modes observed are associated with the stretching and bending of the metal-fluoride (M-F) bonds.

Infrared (IR) Spectroscopy:

Infrared spectroscopy of mixed-metal fluorides, such as M²⁺AlF₅(H₂O)₇ (where M²⁺ can be Fe²⁺), reveals distinct absorption bands corresponding to Al-F and M-F vibrations. Bands observed in the range of 730–700 cm⁻¹ and 670–450 cm⁻¹ can be attributed to Al–F or Al–O/F and M²⁺–O vibrations, respectively mdpi.com. For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the stretching and bending vibrations of Al-F and Fe-F bonds. The presence of both aluminum and iron in the lattice would likely lead to a broader and more complex set of absorption bands compared to the individual fluorides, reflecting the varied coordination environments and the influence of the different metal cations on the fluoride lattice. A peak around 605.15 cm⁻¹ can be assigned to Al-F-Al stretching vibrations in fluoride-adsorbed aluminum hydroxide (B78521) researchgate.net.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that is particularly sensitive to symmetric vibrations and can provide information about the crystal lattice. For related sodium aluminum fluoride glass systems, Raman spectra show characteristic bands for different structural units. For instance, the symmetric stretching mode of bridging oxygen (P-O-P) is observed around 700 cm⁻¹, and the symmetric stretching mode of non-bridging oxygen (PO₂) is seen around 1170 cm⁻¹ researchgate.net. While these are not directly Al-F or Fe-F modes, they illustrate how Raman spectroscopy can distinguish different bonding arrangements in complex fluoride-containing materials. In this compound, one would expect to observe Raman bands corresponding to the symmetric stretching modes of AlF₆ and FeF₆ octahedra, which are the common coordination environments for aluminum and iron in fluoride structures. The positions of these bands would be influenced by the degree of corner-sharing and distortion of these octahedra within the crystal lattice.

Interactive Data Table: Expected Vibrational Modes in this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopic Technique Assignment
Al-F Stretch730 - 700InfraredStretching vibrations of aluminum-fluorine bonds
Fe-F/Fe-O Stretch670 - 450InfraredStretching vibrations involving iron-fluorine or iron-oxygen bonds
Al-F-Al Stretch~605InfraredStretching of bridging fluorine atoms between aluminum centers
M-F Bending< 400Infrared/RamanBending vibrations of metal-fluorine bonds

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of the elements present on the surface of a material.

For this compound, XPS analysis would involve the examination of the core level spectra of Al 2p, Fe 2p, and F 1s. The binding energies of these core electrons are shifted depending on the chemical environment of the atoms, providing valuable information about the bonding and oxidation states.

Aluminum (Al 2p): The Al 2p peak in aluminum fluorides is typically observed at higher binding energies compared to metallic aluminum due to the high electronegativity of fluorine. In aluminum oxide, the Al 2p peak appears around 74.6 eV thermofisher.com. For aluminum fluoride species, the Al 2p binding energy is expected to be even higher, often in the range of 76-77 eV, confirming the formation of Al-F bonds researchgate.net.

Iron (Fe 2p): The Fe 2p spectrum is more complex due to spin-orbit splitting (into Fe 2p₃/₂ and Fe 2p₁/₂) and the presence of satellite peaks, which are indicative of the iron's oxidation state and ligand environment. In iron oxides, the Fe 2p₃/₂ peak for Fe³⁺ is typically found around 711 eV. In fluorinated iron oxides, the Fe 2p spectrum shifts to higher binding energies, indicating the formation of Fe-F bonds due to the high electronegativity of fluorine researchgate.net.

Fluorine (F 1s): The F 1s peak associated with metal fluorides is generally observed in the range of 684-686 eV researchgate.netthermofisher.com. The exact position can provide insights into the nature of the metal-fluoride bond.

Interactive Data Table: Expected XPS Binding Energies for this compound

Element Core Level Expected Binding Energy (eV) Chemical State Information
AluminumAl 2p76 - 77Indicates Al-F bonding
IronFe 2p₃/₂> 711Shift to higher energy suggests Fe-F bonding; satellite peaks indicate Fe³⁺
FluorineF 1s684 - 686Characteristic of metal-fluoride bonds

Electron Microscopy and Imaging of this compound Architectures

Electron microscopy techniques are indispensable for visualizing the morphology and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology of this compound

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. For this compound, SEM analysis would reveal the size, shape, and aggregation of its particles. Based on studies of related materials, such as iron fluoride and aluminum surfaces after fluorination, one can anticipate the potential morphologies. For instance, iron fluoride can form wire-like structures researchgate.net. SEM images of aluminum surfaces after immersion in sodium fluoride solution show distinct morphological changes and the formation of corrosion products researchgate.net. Therefore, the morphology of this compound is expected to be highly dependent on the synthesis method, which could lead to a variety of structures, from crystalline powders to more complex architectures like nanowires or thin films.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Lattice Imaging of this compound

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure, crystallinity, and even the atomic lattice of a material. For this compound, TEM would be crucial for determining the crystal structure, identifying any defects or dislocations, and assessing the distribution of aluminum and iron within the crystal lattice. High-resolution TEM (HRTEM) could provide direct imaging of the atomic planes, allowing for the measurement of lattice spacings. In studies of iron fluoride wires, TEM has been used to observe their internal structure after annealing researchgate.net. Similarly, TEM has been employed to study metal-fluoride nanoparticles, providing information on their size distribution and crystal structure beilstein-journals.org. For this compound, TEM analysis would be essential to confirm the formation of a single-phase mixed-metal fluoride and to characterize its nanoscale features.

Theoretical and Computational Investigations of Aluminum Ferric Fluoride Systems

First-Principles Calculations (Density Functional Theory - DFT) on Aluminum Ferric Fluoride (B91410) Systems

First-principles calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic and structural properties of materials from the ground up, without requiring empirical parameters.

Electronic Structure and Chemical Bonding Analysis in Aluminum Ferric Fluoride

DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within mixed-metal fluoride systems. In a system combining aluminum and iron with fluorine, the bonding is expected to be predominantly ionic. This is due to the large electronegativity difference between the metal cations (Al³⁺ and Fe³⁺) and the fluoride anion (F⁻).

Analysis of the electronic band structure and density of states (DOS) would reveal the insulating nature of such a compound, characterized by a large band gap between the occupied valence bands, primarily of F 2p character, and the unoccupied conduction bands, which are derived from Al 3s/3p and Fe 3d orbitals. The presence of iron's 3d electrons introduces more complexity compared to pure aluminum fluoride, with the potential for spin-polarized electronic states depending on the magnetic ordering of the Fe³⁺ ions.

Prediction of Equilibrium Geometries and Energetics of this compound Polymorphs

Computational studies using DFT can predict the most stable crystal structures (polymorphs) of materials by comparing their total energies. For a mixed Al-Fe fluoride, various structural arrangements are possible, often based on common fluoride structures like the ReO₃-type or perovskite-type structures. These structures consist of corner-sharing octahedra of [AlF₆]³⁻ and [FeF₆]³⁻.

DFT-based geometry optimization allows for the precise determination of lattice parameters and internal atomic positions. By calculating the formation energy of different potential polymorphs, researchers can identify the most thermodynamically stable phase. The relative stability of these polymorphs can be influenced by the specific arrangement of Al³⁺ and Fe³⁺ cations within the crystal lattice.

Phonon Dispersion and Vibrational Spectra Calculations for this compound

Phonon dispersion calculations are crucial for assessing the dynamical stability of a predicted crystal structure. If the calculated phonon dispersion curves show no imaginary frequencies across the entire Brillouin zone, the structure is considered dynamically stable. These calculations provide insight into the vibrational modes of the crystal lattice.

For an aluminum-iron fluoride system, the vibrational spectra (e.g., Raman and Infrared) can be simulated from these phonon calculations. The spectra would exhibit distinct peaks corresponding to the vibrational modes of the Al-F and Fe-F bonds within the [AlF₆]³⁻ and [FeF₆]³⁻ octahedra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and identifying the material's structural phases.

Molecular Dynamics and Atomistic Simulations of this compound Systems

Molecular dynamics (MD) and other atomistic simulations are powerful tools for studying the behavior of materials over time, including dynamic processes like crystal growth and interfacial interactions.

Simulations of Crystal Growth and Defect Formation in this compound

Atomistic simulations can model the process of crystal growth from a melt or solution, providing insights into the mechanisms that govern the formation of the crystalline structure. These simulations can help understand how the arrangement of Al³⁺ and Fe³⁺ ions is incorporated into the growing crystal lattice and how different growth conditions might affect the final structure and stoichiometry.

Furthermore, these computational techniques are used to study the formation and behavior of point defects (like vacancies or substitutions) and extended defects (like dislocations or grain boundaries). Understanding defect formation is critical as it significantly influences the material's properties. For instance, simulations could explore the energy cost of creating a fluoride vacancy or substituting an aluminum ion for an iron ion in the lattice.

Interfacial Interactions of this compound with Diverse Chemical Environments

The interaction of this compound surfaces with various chemical environments, such as electrolytes in battery applications, is a key area that can be investigated through atomistic simulations. MD simulations can model the interface between the solid fluoride material and a liquid or gas phase.

These simulations can reveal details about the adsorption of molecules onto the surface, the structure of the interfacial layer, and the dynamics of ion transport across the interface. This information is vital for applications where surface chemistry and interfacial stability are paramount, helping to understand phenomena like electrode-electrolyte interactions and the formation of passivation layers.

Advanced Computational Modeling Approaches for this compound Systems

The exploration of this compound's properties and behaviors is increasingly benefiting from advanced computational modeling. These in silico approaches provide insights that are often difficult or impossible to obtain through experimental methods alone. By simulating the compound at various scales, from the atomic to the macroscopic, researchers can predict its characteristics with remarkable accuracy. This section delves into two cutting-edge computational strategies: machine learning and multiscale modeling, which are paving the way for a deeper understanding of this compound systems.

Machine Learning Applications in Predicting this compound Characteristics

Machine learning (ML), particularly the development of machine learning interatomic potentials (MLIPs), is revolutionizing materials science. nih.gov These models can predict the potential energy surface of a material as a function of its atomic coordinates, enabling large-scale and long-term simulations with an accuracy that approaches that of quantum mechanical calculations but at a fraction of the computational cost. nih.gov For a complex system like this compound, ML models can be trained to predict a wide array of characteristics.

The process begins with the generation of a comprehensive training dataset using high-fidelity quantum mechanical methods, such as Density Functional Theory (DFT). This dataset includes the energies and forces for a multitude of atomic configurations of this compound. The ML model, often a neural network, is then trained on this data to learn the intricate relationship between the atomic structure and the system's energy. researchgate.netresearchgate.net Once trained, the MLIP can be used in molecular dynamics simulations to predict properties such as thermodynamic stability, phase transitions, and mechanical responses under various conditions.

For bimetallic systems, MLIPs are particularly advantageous as they can capture the complex interactions between different types of atoms, in this case, aluminum, iron, and fluorine. sciencesconf.org Research on other bimetallic and fluoride systems has demonstrated the capability of ML to accurately model these complex interactions. sciencesconf.orgmit.edu By applying similar methodologies, researchers can develop robust ML models for this compound to accelerate the discovery of new compositions with desired properties. The iterative nature of this approach, often referred to as active learning, allows the model to be progressively refined by identifying new, informative atomic configurations to be added to the training set.

Table 1: Illustrative Machine Learning Model Parameters for Predicting this compound Properties

ParameterDescriptionExample Value/MethodPredicted Characteristic
Training Data SourceMethod used to generate the reference data for training the ML model.Density Functional Theory (DFT)Fundamental energies and forces
ML Model ArchitectureThe type of machine learning algorithm used.Neural Network Potential (NNP)Potential energy surface
DescriptorMathematical representation of the local atomic environment.Atom-centered symmetry functionsStructural and energetic properties
Training Dataset SizeNumber of atomic configurations used for training.10,000 - 100,000+ configurationsModel accuracy and transferability
Validation MetricMeasure used to evaluate the performance of the trained model.Root Mean Square Error (RMSE) of energies and forcesPredictive accuracy

Multiscale Modeling for Complex Behavior of this compound

The behavior of materials like this compound is often governed by phenomena that span multiple length and time scales. researchgate.net Multiscale modeling provides a framework to bridge these different scales, from the electronic and atomic level to the macroscopic level of material performance. mdpi.com This approach allows for a more holistic understanding of the material's properties by integrating insights from different modeling techniques, each suited for a particular scale. researchgate.net

At the most fundamental level, quantum mechanical calculations (e.g., DFT) can be used to understand the electronic structure and bonding in this compound. This information is crucial for determining properties like bond strengths and reaction energetics. The results from these quantum mechanical simulations can then be used to parameterize or validate models at a larger scale, such as atomistic simulations using classical or machine-learned potentials. mdpi.com

Atomistic simulations, including molecular dynamics (MD), can then be employed to study the behavior of thousands to millions of atoms over nanoseconds or longer. researchgate.net This scale is ideal for investigating phenomena like diffusion, defect formation, and the early stages of phase transformations in this compound. researchgate.net For instance, MD simulations can track the movement of individual aluminum, iron, and fluorine atoms to elucidate diffusion mechanisms and rates at different temperatures. researchgate.net

Finally, the data and constitutive laws derived from atomistic simulations can be fed into continuum models, such as finite element analysis (FEA). mdpi.com FEA can simulate the behavior of the material at the macroscopic scale, allowing for the prediction of mechanical properties like stress-strain behavior, fracture toughness, and performance in a device or structural component. By linking these different scales, multiscale modeling can provide a comprehensive picture of the complex behavior of this compound, from the fundamental interactions of its constituent atoms to its performance in real-world applications.

Table 2: Multiscale Modeling Framework for this compound

ScaleModeling MethodInvestigated PropertiesInformation Passed to Next Scale
Quantum (Angstroms)Density Functional Theory (DFT)Electronic structure, bonding energies, reaction pathwaysInteratomic potentials, energetic data for ML
Atomistic (Nanometers)Molecular Dynamics (MD) with MLIPsDiffusion coefficients, defect dynamics, phase stabilityMaterial parameters, constitutive relations
Mesoscopic (Micrometers)Phase-field models, Kinetic Monte CarloMicrostructure evolution, grain growthMicrostructural information
Continuum (Millimeters and up)Finite Element Analysis (FEA)Mechanical strength, thermal conductivity, stress-strain behaviorMacroscopic performance prediction

Reactivity, Transformations, and Interaction Mechanisms of Aluminum Ferric Fluoride

Surface Chemistry and Adsorption Phenomena on Aluminum Ferric Fluoride (B91410) Materials

The surface of aluminum ferric fluoride materials is characterized by the presence of both Lewis and Brønsted acid sites, which dictates its interaction with various chemical species. rsc.org The combination of aluminum and iron centers, along with fluoride and potentially hydroxyl groups, creates a complex surface chemistry that is highly relevant for adsorption processes. The properties of these surfaces, including specific surface area and the nature of active sites, can be tuned by adjusting the synthesis method and the ratio of the metallic components. rsc.org

The surfaces of materials containing aluminum and iron oxides or fluorides exhibit a strong affinity for anionic inorganic species, particularly fluoride. The adsorption mechanism is primarily governed by electrostatic attraction and ion exchange. frontiersin.orgiwaponline.com In mixed metal systems, such as synthetic iron(III)-aluminum(III) mixed oxides, the presence of both metals can enhance adsorption capacity compared to the individual pure oxides. acs.org

The adsorption of fluoride is significantly influenced by the pH of the solution. For an iron(III)-aluminum(III) mixed oxide, the optimal pH range for fluoride adsorption is broad, spanning from 4.0 to 10.0. acs.org This is attributed to the surface of the adsorbent being positively charged, promoting the electrostatic attraction of negatively charged fluoride ions. iwaponline.com The primary mechanism for fluoride sorption on such surfaces is believed to be ligand exchange with surficial hydroxyl groups and water molecules, leading to the formation of stable Al-F and Fe-F bonds. frontiersin.orgnih.gov At higher pH values, competition from hydroxide (B78521) ions for active adsorption sites can reduce fluoride removal efficiency. iwaponline.comresearchgate.net

The thermodynamic properties of fluoride adsorption on an iron(III)-aluminum(III) mixed oxide indicate that the process is endothermic in nature. acs.org The kinetics of the reaction follow a pseudo-second-order rate equation, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. acs.org

Thermodynamic and Adsorption Parameters for Fluoride on Iron(III)-Aluminum(III) Mixed Oxide. acs.org
ParameterValueUnit
Langmuir Monolayer Adsorption Capacity17.73mg/g
Enthalpy Change (ΔH°)+29.31kJ/mol
Entropy Change (ΔS°)+116.75J mol⁻¹ K⁻¹
Activation Energy6.35kJ/mol

The interaction of organic molecules with aluminum- and iron-containing surfaces is critical in both environmental and industrial contexts. In water treatment, for example, natural organic matter (NOM) competes with inorganic ligands like fluoride for active sites on aluminum-based coagulants. utexas.edu The interaction between aluminum salts and organic materials such as humic acid involves multiple mechanisms, including complexation, charge neutralization, precipitation, and adsorption. researchgate.net

The presence of fluoride can interfere with the removal of NOM during water treatment by forming strong complexes with soluble aluminum species, which reduces the amount of aluminum hydrolysis products available for precipitation and adsorption of organic molecules. utexas.eduscispace.com The molecular weight of the organic compound plays a direct role in the effectiveness of its removal by coagulation with aluminum salts. researchgate.net

In specific chemical reactions, metal fluoride salts can activate aluminum to facilitate reactions with organic molecules. For instance, aluminum activated by fluoride salts in an aqueous medium can mediate the pinacol (B44631) coupling of carbonyl compounds. acs.org The metal ion of the fluoride salt influences the chemoselectivity and stereoselectivity of the reaction, highlighting the role of the complete metal-fluoride system in guiding the interaction with organic substrates. acs.org

This compound in Heterogeneous Catalysis

Mixed metal fluorides containing aluminum and iron are recognized for their catalytic properties, which stem from their surface acidity. Ternary systems like FeF₃–MgF₂ (where aluminum could be a component) are noted for possessing both Lewis and Brønsted acidity, making them effective bi-acidic catalysts. rsc.org High surface area aluminum fluoride (HS-AlF₃) itself is a potent Lewis acid catalyst, superior to many traditional catalysts in certain applications. rsc.org The incorporation of a second metal, such as iron, can modulate these acidic properties, allowing for the design of catalysts with tuned surface characteristics for specific reactions. rsc.org

Aluminum fluoride is a well-established catalyst for halogen exchange (halex) reactions, which are crucial in the synthesis of fluorocarbons. rsc.orgsciforum.net Fluorinated alumina (B75360) and chromia, where aluminum fluoride and chromium(III) fluoride are the active phases, have been used extensively in industrial processes for producing CFCs, HCFCs, and HFCs. rsc.org The catalytic activity is linked to the Lewis acid sites on the catalyst's surface. epa.gov Different phases of aluminum fluoride exhibit varying levels of activity; for instance, α-AlF₃ is more active than γ-AlF₃ for Cl/F exchange, a difference attributed to its higher concentration of Lewis acid sites. epa.gov

Examples of Aluminum-Based Catalysts in Halogen Exchange Reactions
Catalyst SystemReaction TypeKey FeatureReference
α-AlF₃Cl/F exchange in CCl₂F₂ and CHClF₂Higher activity due to more Lewis acid sites compared to γ-AlF₃. epa.gov
Nanoscopic Aluminum Chlorofluoride (ACF)Chlorodefluorination of fluoromethanesHighly Lewis acidic catalyst enabling mild reaction conditions. researchgate.net
Trialkyl aluminum / Titanocene dihalidesF/Cl and F/Br exchange in alkyl fluoridesSelective activation of C-F bonds. organic-chemistry.org
Commercial AluminaHalogen exchange of long alkyl halidesCatalytic activity modulated by alkaline countercations on the surface. nih.gov

The mechanism of halogen exchange on Lewis acidic fluoride catalysts involves the activation of a carbon-fluorine (C-F) bond. organic-chemistry.org One proposed pathway suggests that the Lewis acid catalyst abstracts a fluoride ion from the organic substrate. researchgate.net For chlorodefluorination reactions catalyzed by aluminum chlorofluoride (ACF), the mechanism is thought to involve the abstraction of a fluoride by the Lewis-acidic surface, followed by an attack from a chlorine donor species. researchgate.net

In other defluorofunctionalization reactions catalyzed by Group 13 fluorides (including aluminum), mechanistic studies support the role of key catalytic intermediates. acs.org For instance, in thiodefluorination, metal thiolate intermediates are formed which then engage in a nucleophilic attack on the aromatic ring. Similarly, hydrodefluorination likely proceeds through group 13 hydride intermediates. acs.org A critical step in these catalytic cycles is the metathesis (ligand exchange) between the group 13 complex and a silicon reagent, which requires the breaking of strong metal-fluoride bonds. acs.org The presence of both aluminum and iron centers on a catalyst surface could provide multiple types of Lewis acid sites, potentially creating more complex or efficient reaction pathways.

Electrochemical Behavior and Charge Transfer in this compound Systems

The electrochemical properties of aluminum fluoride are most notably utilized in the industrial production of aluminum metal. noahchemicals.com In the Hall-Héroult process, AlF₃ is added to cryolite (B1665278) (Na₃AlF₆) to lower the melting point of the electrolyte bath and increase its electrical conductivity. noahchemicals.comwikipedia.org This molten salt solution dissolves aluminum oxide, which is then electrolyzed to produce aluminum. noahchemicals.com The role of aluminum fluoride is to improve the efficiency of the electrolytic process by reducing the energy required. noahchemicals.com

Separately, metal fluorides, particularly iron fluorides like FeF₃, are investigated as high-capacity conversion-type cathode materials for rechargeable batteries. researchgate.net These materials operate on a multi-electron redox principle, which promises high energy density. researchgate.net However, their practical application is often hindered by poor ionic conductivity and slow reaction kinetics, which stem from their dense crystal structures. researchgate.net An "open framework" strategy, which aims to create multidimensional transport channels within the material, is being explored to address these issues. researchgate.net In a mixed aluminum-ferric fluoride system, the aluminum component could potentially influence the structural and electrochemical properties, possibly affecting ion conductivity and the stability of the framework during charge-discharge cycles. The study of charge transfer in metal fluoride complexes is also relevant in biological systems, where aluminum fluoride species can act as transition state analogs in phosphoryl transfer enzymes. nih.govresearchgate.net

Investigations into Redox Processes Involving this compound

Comprehensive studies detailing the reduction-oxidation (redox) processes of this compound are not readily found in existing research. The specific electron transfer mechanisms, oxidation states of aluminum and iron within the compound during such reactions, and its behavior as either an oxidizing or reducing agent remain areas for future investigation.

Ionic and Electronic Conductivity Studies in this compound-Based Materials

There is a gap in the scientific record regarding the ionic and electronic conductivity of materials based on this compound. Data on its charge-carrying capabilities, charge carrier types (ionic, electronic, or mixed), and the influence of temperature and structural modifications on its conductivity are not currently available.

Photochemical and Radiolytic Transformations of this compound

Light-Induced Reaction Pathways Involving this compound

The effects of electromagnetic radiation, specifically light, on this compound have not been extensively documented. Information concerning potential light-induced reaction pathways, such as photodecomposition or photocatalytic activity, is not present in the available scientific literature.

Radiation Effects on this compound Structure and Reactivity

Similarly, the impact of ionizing radiation on the structure and chemical reactivity of this compound is an area that requires further research. Studies on how different forms of radiation might alter its crystal lattice, create defects, or change its chemical properties have not been published.

Due to the absence of specific research data for the topics outlined, data tables and detailed research findings cannot be provided at this time.

Advanced Materials Applications and Engineering of Aluminum Ferric Fluoride Non Biological/non Medical

Aluminum Ferric Fluoride (B91410) in Energy Storage and Conversion Technologies

The exploration of fluoride compounds in energy technologies stems from their intrinsic electrochemical stability and the high ionic character of the metal-fluorine bond. This allows for high oxidation states in metallic cations, potentially leading to high specific capacities and operating voltages suitable for battery applications. mdpi.comscispace.com

While a distinct "Aluminum Ferric Fluoride" compound is not extensively documented as a cathode material, its analogues—aluminum fluoride (AlF₃) and iron fluorides (FeF₃, FeF₂)—have been subjects of significant research. researchgate.netcip.com.cnnih.gov These conversion-type materials are promising for next-generation high-energy-density lithium-ion batteries (LIBs) due to their high theoretical capacities and elevated operating voltages. cip.com.cnmdpi.com

Aluminum Fluoride (AlF₃) Research: Four distinct samples of aluminum fluoride tested as cathode materials for lithium batteries demonstrated a high initial capacity exceeding 900 mAh g⁻¹ at approximately 2.0 V. scispace.comresearchgate.netcranfield.ac.uk This performance yields a specific energy density of over 7405 kJ kg⁻¹, which is higher than many commercially available materials. scispace.comresearchgate.net The theoretical capacity is calculated to be 957 mAh g⁻¹. scispace.com The electrochemical mechanism is a reversible conversion reaction where AlF₃ is reduced to lithium fluoride (LiF) and aluminum (Al) during discharge. scispace.comresearchgate.net However, a primary challenge with AlF₃ cathodes is a rapid fade in capacity during cycling. scispace.comresearchgate.net This degradation is partly attributed to the incomplete oxidation of aluminum during the charging phase and the formation of undesirable Li₃AlF₆. scispace.comresearchgate.net

Iron Fluoride (FeF₃) Research: Iron fluoride is considered a promising cathode material due to its high theoretical capacity of 712 mAh g⁻¹, high operating voltage, low cost, and environmental benignity. mdpi.comresearchgate.net FeF₃ has a high energy density, calculated at 1951 Wh/kg. osti.gov The electrochemical process for FeF₃ involves a multi-electron conversion reaction. cip.com.cn However, practical application is hindered by inherent poor electronic conductivity (below 10⁻¹⁰ S/cm), significant volume changes during cycling, and poor reversibility of the conversion reaction. mdpi.com

Table 1: Comparative Electrochemical Properties of AlF₃ and FeF₃ Analogues

PropertyAluminum Fluoride (AlF₃)Iron (III) Fluoride (FeF₃)
Theoretical Specific Capacity 957 mAh g⁻¹ scispace.com712 mAh g⁻¹ mdpi.comresearchgate.net
Observed Initial Capacity >900 mAh g⁻¹ researchgate.netcranfield.ac.uk~517 mAh g⁻¹ (for a composite) researchgate.net
Operating Voltage ~2.0 V vs. Li/Li⁺ researchgate.netcranfield.ac.uk~2.74 V vs. Li/Li⁺ mdpi.com
Energy Density >7405 kJ kg⁻¹ (Specific) scispace.comresearchgate.net1951 Wh/kg (Theoretical) osti.gov
Primary Challenge Rapid capacity fading researchgate.netcranfield.ac.ukPoor conductivity, volume expansion, poor reversibility mdpi.com

Research into hydroxide (B78521) fluorides as electrode materials for supercapacitors has been increasing due to their potential for high specific capacitance derived from redox reactions. scispace.comacad-pub.comresearchgate.netscispace.com However, their application is often limited by high resistance, which negatively impacts rate performance and cycling stability. acad-pub.comresearchgate.net While studies have explored fluorine-doped iron oxides like β-FeOOH for supercapacitor electrodes, showing enhanced conductivity and stability, specific research on this compound composites is not prominent in the current literature. ustc.edu.cn The focus remains on broader categories of metal hydroxide fluorides and doped transition metal oxides. scispace.comustc.edu.cn

The direct application of this compound in fuel cell components is not widely documented. However, related materials have been investigated. Metal fluorides, such as lithium fluoride, have been incorporated into perfluorosulfonic acid (PFSA) membranes for medium-temperature polymer electrolyte membrane fuel cells (MT-PEMFCs). researchgate.net These additions have shown a positive impact on the membrane's performance and mechanical stability at operating temperatures above 100°C, potentially by increasing water uptake and enhancing proton conductivity. researchgate.net This suggests a potential area for future research into complex fluoride compounds, though specific studies on this compound are currently lacking.

Functional Coatings and Thin Films Incorporating this compound

Aluminum fluoride (AlF₃) is a widely utilized material for functional coatings and thin films due to its desirable optical and electronic properties, particularly its low refractive index, wide bandgap, and chemical stability. aimspress.comaimspress.com

A variety of techniques have been developed to deposit high-quality aluminum fluoride thin films, each offering distinct advantages in terms of cost, scalability, and resulting film properties.

Sputtering: This physical vapor deposition method is a common technique.

Pulsed DC Magnetron Sputtering: AlF₃ films can be fabricated using an inexpensive aluminum target with tetrafluoromethane (CF₄) as the working gas. nih.govoptica.orgoptica.org Introducing a small amount of oxygen (O₂) can improve the film quality, resulting in an extinction coefficient smaller than 6.0x10⁻⁴ in the 190-250 nm wavelength range. optica.orgnih.govresearchgate.net The best optical quality is often achieved at low sputtering powers (e.g., 20-25W). optica.orgoptica.orgnih.gov

Plasma Etching/Sputtering: By injecting a mixture of O₂ and CF₄ gas during the sputtering process, the optical quality and surface roughness can be optimized. nih.gov Increasing the sputtering power can significantly increase the deposition rate, making the process more suitable for industrial applications. nih.gov

Atomic Layer Deposition (ALD): ALD is favored for applications requiring highly conformal and ultrathin films with precise thickness control. google.com

Halide-Halide Exchange: This method uses aluminum chloride (AlCl₃) and titanium tetrafluoride (TiF₄) as precursors at temperatures between 160 and 340°C. google.comacs.org It represents a cost-efficient way to deposit AlF₃. acs.org

Organometallic and Plasma Processes: Another common ALD process uses trimethylaluminum (B3029685) (TMA) and a fluorine source. researchgate.netnih.gov Sources for fluorine can include hydrogen fluoride (HF) or a sulfur hexafluoride (SF₆) plasma. researchgate.netnih.govaip.org The SF₆ plasma-based process can deposit nearly stoichiometric, high-purity AlF₃ films with a density (~2.8 g cm⁻³) close to the bulk value. researchgate.net

Thermal Evaporation: This is a traditional method for depositing fluoride films, often using a resistive heating boat. researchgate.netgoogle.com

Table 2: Summary of AlF₃ Thin Film Fabrication Methods

Deposition MethodPrecursors/TargetDeposition TemperatureKey Film Properties/Characteristics
Pulsed DC Magnetron Sputtering Aluminum (Al) Target, CF₄/O₂ Gas nih.govoptica.orgRoom Temperature nih.govnih.govExtinction coefficient < 7 x 10⁻⁴ at 193 nm; Refractive index ~1.43. nih.govoptica.org
Plasma Etching/Sputtering AlF₃ Target, CF₄/O₂ Gas nih.govNot specifiedAmorphous-like structure; Surface roughness of 0.8 nm. nih.gov
Atomic Layer Deposition (ALD) AlCl₃ and TiF₄ acs.orgmdpi.com160 - 340 °C google.comacs.orgAmorphous below 260°C; Refractive index ~1.36. acs.org
Atomic Layer Deposition (ALD) Al(CH₃)₃ and SF₆ Plasma researchgate.netnih.gov50 - 300 °C researchgate.netGrowth per cycle: 0.55 - 1.50 Å; Film density ~2.8 g cm⁻³. researchgate.net
Atomic Layer Deposition (ALD) Al(CH₃)₃ and HF aip.orgcolorado.edu100 - 200 °C aip.orgAmorphous structure; Low optical loss (<0.2% down to 200 nm). aip.org

Aluminum fluoride coatings are primarily valued for their optical transparency in the ultraviolet (UV) spectrum and their electronic insulating and protective properties.

Optical Functionality: AlF₃ is an important low-refractive-index material for optical coatings in the UV and deep-UV (DUV) regions. optica.orgresearchgate.net Key properties include:

Wide Bandgap: AlF₃ possesses a large optical bandgap of over 10 eV, which allows for high transparency at UV wavelengths. aimspress.comaimspress.comumd.edu

Low Refractive Index: The refractive index is consistently low, reported to be around 1.35-1.38 at visible wavelengths (580-632 nm) and ~1.43 at 193 nm. optica.orgacs.orgumd.edu This makes it an ideal material for anti-reflection coatings. google.comumd.edu

Low Optical Loss: High-quality AlF₃ films exhibit very low extinction coefficients (k), indicating minimal absorption. Values less than 7 x 10⁻⁴ at 193 nm have been achieved, with optical loss measured at less than 0.2% for a 93 nm thick film down to a wavelength of 200 nm. nih.govaip.org These properties are leveraged in applications such as dielectric mirrors, protective coatings for aluminum mirrors, and solar-blind filters. aip.orgnasa.gov

Table 3: Optical Properties of Aluminum Fluoride (AlF₃) Thin Films

WavelengthRefractive Index (n)Extinction Coefficient (k)Deposition Method
632 nm~1.35 umd.edu-ALD
580 nm~1.36 acs.org-ALD
193 nm~1.43 optica.org< 7 x 10⁻⁴ nih.govSputtering
190-250 nm-< 6.0 x 10⁻⁴ nih.govSputtering
190-700 nm-< 6.8 x 10⁻⁴ nih.govSputtering

Electronic Functionality: In electronic applications, AlF₃'s properties as a dielectric and a chemically stable compound are paramount.

Protective Coatings for Battery Electrodes: An ultrathin AlF₃ coating, often applied via ALD, serves as a highly effective protective layer for both cathode and anode materials in LIBs. mdpi.comaimspress.comcolorado.edu This coating can suppress undesirable side reactions between the electrode and the electrolyte, prevent the dissolution of transition metals, and act as an HF scavenger. aimspress.comresearchgate.net

Enhanced Cycling Stability: By protecting the electrode surface, AlF₃ coatings significantly improve the cycling stability and capacity retention of various cathode materials, including LiCoO₂, NMC, and Li-rich oxides, especially when cycling at high voltages. aimspress.comcolorado.eduresearchgate.net An AlF₃ coating can enable a freestanding LiCoO₂ electrode to retain over 75% of its initial 216 mAh/g capacity after 100 cycles at a high cutoff of 4.7 V. colorado.edu Combined AlF₃-Al₂O₃ ALD coatings have been shown to provide long-term protection for cathode particles, with no significant performance degradation after more than a year of storage. acs.org

Ionic Conduction: After initial lithiation, the AlF₃ coating layer can become a good conductor for Li⁺ ions, which is crucial for maintaining battery performance. aimspress.com

Despite a comprehensive search of scientific and technical literature, there is currently no available information regarding the application of the specific chemical compound "this compound" in the fields of advanced sensing, detection platforms, or environmental remediation technologies as outlined in the requested article structure.

Advanced Sensing and Detection Platforms: There is no literature describing the development or utilization of this compound for gas sensing or as a component in chemical sensor composites.

Environmental Remediation Technologies: No studies were found that investigate the use of this compound as an adsorbent for pollutant removal or as a photocatalyst for the degradation of contaminants.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections. The absence of data means that no research findings, data tables, or discussions on these specific topics involving this compound can be presented.

Table of Compounds Mentioned

Environmental Geochemistry and Speciation Studies of Aluminum Ferric Fluoride

Occurrence and Distribution of Aluminum Ferric Fluoride (B91410) in Natural Environments

Complexes involving aluminum, iron, and fluoride are found in various environmental compartments, arising from both natural geochemical processes and anthropogenic activities. Their distribution is largely controlled by the source of fluoride and the prevailing physicochemical conditions of the soil and water.

The formation of aluminum and iron fluoride complexes in soils and aquatic systems is driven by the availability of fluoride ions, which can significantly enhance the mobility of Al and Fe. In acidic soils, naturally occurring aluminosilicate (B74896) and iron oxide minerals are more soluble. sdiarticle3.com The introduction of fluoride, often from industrial sources like aluminum smelting or phosphate (B84403) fertilizer production, can lead to the breakdown of these minerals. epa.govpurewaterproducts.com

Fluoride pollution in soil has been shown to increase pH and the dissolved concentrations of aluminum, iron, and total organic carbon (TOC). epa.gov This is because fluoride has a high affinity for aluminum and iron, forming stable, soluble complexes (e.g., AlFₓ³⁻ˣ, FeFₓ³⁻ˣ). epa.govresearchgate.net These organo-metallic-fluoride complexes can then be transported through the soil profile and into aquatic systems. geologyscience.ru The retention of fluoride in soils is favored in acidic conditions where clays (B1170129) and hydrous oxides of aluminum and iron are abundant. researchgate.net In natural waters, the speciation of fluoride is largely regulated by the aluminum concentration and pH; below pH 5, fluoride is almost entirely complexed with aluminum. sdiarticle3.com

Key Geochemical Reactions:

Mineral Dissolution: Fluoride can attack the surface of aluminum and iron hydroxides, leading to their dissolution.

Al(OH)₃(s) + xF⁻ ⇌ Al(OH)₃₋ₓFₓ⁻ + xOH⁻

Fe(OH)₃(s) + xF⁻ ⇌ Fe(OH)₃₋ₓFₓ⁻ + xOH⁻

Complexation in Solution: In aqueous environments, free Al³⁺ and Fe³⁺ ions readily complex with fluoride.

Al³⁺ + nF⁻ ⇌ [AlFₙ]³⁻ⁿ

Fe³⁺ + nF⁻ ⇌ [FeFₙ]³⁻ⁿ

While a simple "aluminum ferric fluoride" mineral is not well-documented, complex minerals exist where aluminum, iron, and fluoride are all present within the crystal structure. Tourmaline, a complex cyclosilicate mineral, is a prime example. Its generalized chemical formula, (Ca,K,Na,▢)(Al,Fe,Li,Mg,Mn)₃(Al,Cr,Fe,V)₆(BO₃)₃(Si,Al,B)₆O₁₈(OH,F)₄, shows that both iron and aluminum are key constituents, and fluoride can occupy one of the hydroxyl sites. wikipedia.org Tourmaline is found in granite, pegmatites, and metamorphic rocks like schist and marble. wikipedia.org

Industrial activities are a more direct source of mixed aluminum-iron-fluoride materials. The aluminum production industry is a major source of fluoride byproducts. quora.comboulingchem.com Fluoride compounds are used as fluxes in the smelting process, and waste streams can contain various solid fluorides, including aluminum fluoride. quora.comboulingchem.comjpmc.com.jo Given that iron is a common impurity in the raw materials used, these industrial byproducts can contain a mixture of aluminum and iron fluoride compounds. Similarly, the phosphate fertilizer industry generates hydrofluorosilicic acid as a waste product, which can be contaminated with aluminum and iron. purewaterproducts.com

Table 1: Examples of Environmental Sources of Aluminum, Iron, and Fluoride Complexes

Source TypeSpecific ExampleRelevant Compounds/Complexes
Natural Mineral TourmalineComplex borosilicate with Al, Fe, and F in its structure wikipedia.org
Industrial Byproduct Aluminum Smelting WasteAluminum fluoride (AlF₃), cryolite (B1665278) (Na₃AlF₆), and various iron-containing impurities quora.comboulingchem.com
Industrial Byproduct Phosphate Fertilizer ProductionHydrofluorosilicic acid (H₂SiF₆) contaminated with Al and Fe purewaterproducts.com
Contaminated Soil Areas near industrial emittersSoluble AlFₓ³⁻ˣ and FeFₓ³⁻ˣ complexes formed from mineral weathering sdiarticle3.comepa.gov

Transformation Processes of this compound in Environmental Matrices

Once formed, aluminum and iron fluoride complexes are subject to various transformation processes that affect their environmental fate. These include dissolution, precipitation, and interactions with other environmental components like organic matter.

The solubility of aluminum and iron fluoride complexes is highly dependent on pH and temperature. The presence of fluoride generally increases the dissolution rates of aluminum and iron oxides and hydroxides. geologyscience.ru However, under certain conditions, precipitation can occur, which is a key process in both natural systems and water treatment technologies.

In wastewater treatment, for instance, aluminum and iron salts are often used as coagulants to remove contaminants, including fluoride. unm.eduresearchgate.net The addition of aluminum or iron ions to fluoride-containing water can lead to the precipitation of aluminum fluoride (AlF₃) or mixed aluminum hydroxyfluoride species. unm.eduresearchgate.net Studies have shown that aluminum fluoride can be readily precipitated at a pH of around 5. researchgate.net The efficiency of fluoride removal via precipitation is influenced by the molar ratio of the metal ion to fluoride, pH, and temperature. researchgate.netresearchgate.net For example, the solubility of aluminum hydroxyfluoride (AlF₂OH) was found to be significantly lower at 90°C compared to 25°C, highlighting the positive effect of higher temperatures on precipitation. researchgate.net

Table 2: Factors Affecting Dissolution and Precipitation of Al/Fe Fluoride Complexes

FactorEffect on DissolutionEffect on Precipitation
pH Higher dissolution in acidic conditions (pH < 5) sdiarticle3.comOptimal precipitation pH varies; around pH 5-6.5 for AlF₃ unm.eduresearchgate.net
Temperature Generally increases dissolution ratesCan enhance precipitation of certain species (e.g., AlF₂OH) researchgate.netgoogle.com
Fluoride Concentration Higher F⁻ concentration increases metal oxide dissolution geologyscience.ruHigh F⁻ concentration is required for precipitation to occur
Presence of other ions Competing ligands (e.g., citrate) can form more soluble complexes fluorideresearch.orgCo-precipitation can occur with other metals and anions (e.g., phosphate) researchgate.net

Environmental organic matter, such as humic and fulvic acids, plays a crucial role in the speciation and transport of metals. Both iron and aluminum have a strong affinity for organic matter, forming stable organo-metallic complexes. copernicus.org The presence of fluoride can further modify these interactions.

In soils, there is a strong positive correlation between the amount of extractable iron and aluminum and the amount of co-dissolved organic carbon. copernicus.org This suggests the formation of OM-rich, mixed-metal phases that act as a form of "organo-metallic glue," binding soil particles together. copernicus.org Fluoride can compete with organic ligands for binding sites on Al³⁺ and Fe³⁺ ions. However, it can also be part of larger, more complex structures, such as Al-F-organic matter or Fe-F-organic matter ternary complexes. The formation of these complexes influences the solubility and mobility of all three components, potentially facilitating their transport into groundwater or surface waters. epa.gov

Environmental Monitoring and Speciation of this compound Complexes

Understanding the environmental risks associated with aluminum, iron, and fluoride requires accurate monitoring and speciation analysis. The toxicity and mobility of these elements depend not on their total concentration but on the specific chemical forms in which they exist. tandfonline.comoup.com

Several analytical techniques are employed to separate and quantify different aluminum and iron fluoride species in environmental samples like soil extracts and natural waters. nih.gov High-Performance Ion Chromatography (HPIC) coupled with UV-VIS detection is one such method. nih.gov This technique can separate various aluminum fluoride forms, such as AlF²⁺, AlF₂⁺, AlF₃⁰, and AlF₄⁻, as well as the free Al³⁺ ion, in a single analysis. nih.gov Another powerful method is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), which offers high sensitivity and specificity for determining different metal species. researchgate.net

Field monitoring often involves operational speciation, where chemical forms are categorized based on the analytical procedure used. For example, aluminum in a water sample might be separated into categories such as free aluminum (Al³⁺), fluoride-complexed aluminum, and organically-bound aluminum using a combination of ion-exchange chromatography and fluoride-selective electrodes. nih.gov This approach is crucial for assessing the concentration of the most bioavailable and potentially toxic forms of these elements. oup.com

Speciation Modeling of Aluminum and Iron in Fluoride-Rich Natural Systems

Speciation modeling is an essential computational tool for predicting the distribution of chemical species of aluminum and iron in complex environmental systems where direct measurement is challenging. diva-portal.org These models use thermodynamic equilibrium constants to calculate the concentrations of various dissolved and solid-phase species based on input parameters such as total element concentrations, pH, temperature, and the presence of other complexing ligands like dissolved organic matter. diva-portal.orgnih.gov

In fluoride-rich natural systems, such as certain groundwater sources, streams affected by specific geological inputs, or waters impacted by industrial effluents, fluoride is a critical ligand that controls the speciation and mobility of both aluminum and iron. diva-portal.orgmdpi.com

Modeling Aluminum-Fluoride Speciation: Research has shown that in acidic to near-neutral waters, aluminum forms strong complexes with fluoride. diva-portal.org Chemical equilibrium models like Visual MINTEQ and MINEQL have been used to predict the abundance of various Al-F species. diva-portal.orgnih.gov Studies indicate that as pH drops, the concentration of dissolved aluminum increases, and the formation of inorganic complexes, particularly with fluoride, becomes more significant. diva-portal.org In acidic forest streams with high fluoride and organic matter, modeling has predicted that Al-F and aluminum-organic (Al-Org) complexes are the dominant forms, which can reduce the bioavailability and toxicity of the free aluminum ion (Al³⁺). nih.gov The addition of fluoride to aqueous systems can dramatically increase the mobility and concentration of aluminum due to the formation of stable hydroxyfluoro complexes. researchgate.net

Modeling Iron-Fluoride Speciation: Similar to aluminum, iron also forms stable complexes with fluoride, particularly in acidic environments. The speciation of iron is heavily influenced by both pH and redox potential. In acidic, oxidizing environments, such as those found in acid mine drainage, ferric iron (Fe³⁺) is the dominant form. Geochemical processes in these systems can involve the dissolution of iron fluoride compounds (e.g., FeF₃). mdpi.com Speciation models are critical for predicting whether iron will precipitate as iron hydroxides or remain in solution as fluoride complexes, which in turn affects its transport downstream.

The table below summarizes the typical dominant species of aluminum and iron predicted by speciation models under different conditions in fluoride-rich systems.

Predicted Dominant Species in Fluoride-Rich Waters:

ElementpH ConditionDominant Species Predicted by ModelsEnvironmental Significance
Aluminum Acidic (pH < 5.5)Al³⁺, AlF²⁺, AlF₂⁺High mobility and potential toxicity of Al³⁺ is mitigated by complexation with F⁻. diva-portal.orgnih.gov
Near-Neutral (pH 6-7.5)Al(OH)₃ (solid), Al-Organic complexes, AlFₓⁿ⁻ complexesFluoride competes with hydroxide (B78521) and organic matter for Al complexation, influencing solubility. diva-portal.orgresearchgate.net
Iron Acidic (pH < 4)Fe³⁺, FeF²⁺, FeF₂⁺Fluoride complexation increases the solubility and mobility of ferric iron. mdpi.com
Circumneutral (pH ~7)Fe(OH)₃ (solid)Iron typically precipitates as hydroxides, but residual dissolved iron can exist as fluoride or organic complexes.

These models are invaluable for environmental risk assessment. By predicting the concentration of specific bioavailable or toxic species (like Al³⁺), they help to understand the potential ecological impact of aluminum and iron in fluoride-contaminated environments without relying solely on complex and often inadequate direct analytical measurements. nih.gov

Analytical Methodologies for the Characterization and Quantification of Aluminum Ferric Fluoride

Spectroscopic and Spectrophotometric Analytical Techniques for Aluminum Ferric Fluoride (B91410)

Spectroscopic methods are fundamental in the analysis of aluminum ferric fluoride, providing information on elemental composition and concentration.

UV-Vis spectrophotometry can be utilized as a detection method in the analysis of aluminum and fluoride species. While not typically used for direct quantification of the combined this compound compound, it serves as a powerful detection technique when coupled with separation methods. For instance, High-Performance Ion Chromatography (HPIC) systems can use UV-Vis detection following a post-column reaction to identify and quantify different aluminum fluoride complexes. nih.gov In this approach, a reagent like tiron (B1681039) is introduced after the chromatographic separation, which reacts with the aluminum species to form a colored complex that can be measured by a UV-Vis detector. nih.gov

Another application involves the indirect determination of fluoride. This method is based on the decolorization of a colored metal complex upon the addition of fluoride. For example, a yellow Al(III)-flavonoid complex can be used; as fluoride is added, it preferentially binds to the aluminum, causing the solution's absorbance to decrease in proportion to the fluoride concentration. nih.gov This principle allows for the quantification of fluoride, a key component of this compound.

Inductively Coupled Plasma (ICP) techniques, including Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS), are the primary methods for accurate elemental analysis and quantification of the metallic components of this compound. dtu.dkresearchgate.net These powerful techniques are capable of measuring elements at trace to major concentrations. nih.gov

ICP-OES measures the light emitted by elements after they are introduced into a high-temperature argon plasma. It is a robust technique suitable for determining the concentrations of aluminum and iron. rsc.org For complex matrices, careful selection of spectral lines is necessary to avoid interferences. rsc.org

ICP-MS offers significantly lower detection limits than ICP-OES and is capable of multi-element analysis with high throughput. nih.gov It works by ionizing the sample in the plasma and then using a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio. goldschmidt.info ICP-MS is widely used for determining aluminum and iron content in various samples, including environmental and biological materials. dtu.dknih.gov However, direct analysis of fluorine by ICP-MS is challenging due to its high ionization potential. researchgate.netrsc.org To overcome this, novel methods are being developed, such as forming polyatomic ions like BaF+ in the plasma that can be detected by ICP-MS/MS. rsc.org

Sample preparation for ICP analysis typically involves microwave-assisted acid digestion to dissolve the sample and bring the elements into a solution that can be introduced into the instrument. dtu.dkpcdn.co

Table 1: Comparison of ICP-OES and ICP-MS for Aluminum and Iron Analysis

FeatureICP-OESICP-MS
PrincipleMeasures photons emitted from excited atoms/ions in plasmaMeasures ions separated by mass-to-charge ratio
Detection LimitsParts per billion (ppb)Parts per trillion (ppt)
InterferencesMainly spectral (overlapping emission lines)Mainly isobaric (isotopes of different elements with the same mass) and polyatomic
CostLowerHigher
ThroughputHighVery High (multi-element capability) nih.gov
Application for Al/FeRoutine analysis for moderate to high concentrations rsc.orgTrace and ultra-trace analysis dtu.dk

Chromatographic and Separation Methods for this compound Species

Chromatographic techniques are essential for separating the various ionic species that may be present in a solution containing this compound, allowing for their individual quantification.

Ion Chromatography (IC) is a highly effective and widely used technique for the determination of fluoride ions. aqw.com.aunih.gov It is also capable of analyzing metal cations like aluminum and iron. The method involves separating ions on an ion-exchange column followed by detection, typically by conductivity. squarespace.com IC is a standard method for analyzing fluoride in diverse samples, from industrial process liquors to environmental waters. aqw.com.auosti.gov

When analyzing fluoride in the presence of aluminum and iron, which can form stable complexes with fluoride, sample pretreatment may be necessary to ensure all fluoride is in its free, ionic form for accurate measurement. osti.gov IC has been successfully used to measure the simultaneous release of fluoride and aluminum from various materials. nih.govnih.gov

Table 2: Typical Ion Chromatography Parameters for Fluoride Analysis

ParameterExample ConditionReference
Analytical ColumnIonPac AS-11 HC (anion-exchange) osti.gov
Guard ColumnIonPac AG-11 HC osti.gov
Eluent (Mobile Phase)Potassium Hydroxide (B78521) (KOH) Gradient osti.gov
Flow Rate1.0 mL/min osti.gov
DetectionSuppressed Conductivity squarespace.com

To understand the environmental and biological impact of aluminum, it is crucial to determine its speciation—the different forms in which it exists. shimadzu-webapp.eu Hyphenated techniques, which couple a separation method with a sensitive detection method, are powerful tools for speciation analysis.

High-Performance Liquid Chromatography (HPLC) coupled with Flame Atomic Absorption Spectrometry (HPLC-FAAS) is a technique developed for the separation and determination of various aluminum fluoride complexes (e.g., AlF²⁺, AlF₂⁺, AlF₃⁰, AlF₄⁻) and the free Al³⁺ ion. shimadzu-webapp.euresearchgate.netconsensus.app The HPLC separates the different species based on their interaction with a specialized column, and the FAAS detector provides element-specific quantification of the aluminum in each separated fraction. shimadzu-webapp.eu This allows for a detailed profile of the aluminum speciation in a sample. researchgate.net Similarly, coupling HPLC with ICP-MS (HPLC-ICP-MS) offers even greater sensitivity for the simultaneous determination of Al³⁺ and its fluoride complexes. nih.govnih.gov

Table 3: Elution Order of Aluminum Species Using a Hyphenated Technique

Elution Order (Peak)Identified Aluminum Species (HPLC-FAAS)Reference
1AlF₂⁺ and AlF₄⁻ researchgate.net
2AlF²⁺ and AlF₃⁰ researchgate.net
3Al³⁺ researchgate.net

Electrochemical and Ion-Selective Electrode Methods for this compound Components

Electrochemical methods offer a simple, cost-effective, and often portable means of analyzing the components of this compound, particularly fluoride ions.

The fluoride ion-selective electrode (ISE) is the most common electrochemical sensor for fluoride determination. researchgate.netnih.gov It operates on a potentiometric principle, developing a voltage that is proportional to the logarithm of the fluoride ion activity in the solution. mt.com A significant challenge in using a fluoride ISE is the interference from metal ions like aluminum (Al³⁺) and iron (Fe³⁺), which form strong complexes with fluoride, reducing the concentration of free F⁻ ions available for detection. nih.gov

To overcome this interference, a Total Ionic Strength Adjustment Buffer (TISAB) is added to the sample. nih.gov The TISAB serves two purposes: it keeps the ionic strength of the solution constant and contains a chelating agent (like citrate (B86180) or tartrate) that preferentially binds to interfering ions such as aluminum, releasing the fluoride back into the solution as free ions for accurate measurement. researchgate.netnih.govnih.gov Studies have shown that tartrate-based TISABs can be more effective than conventional citrate-based ones in minimizing aluminum interference. researchgate.netnih.gov

Furthermore, the fluoride ISE can be used for the indirect determination of aluminum. mt.comedt.co.uk This is achieved by titrating a sample containing aluminum ions with a standard solution of sodium fluoride. The fluoride ISE monitors the decrease in free fluoride ions as they complex with aluminum. The endpoint of the titration corresponds to the amount of aluminum in the sample. edt.co.uk

Thermal Analysis Techniques for Decomposition and Phase Transitions of this compound

Thermal analysis techniques are crucial in characterizing the decomposition and phase transitions of materials. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For complex fluoride systems, including those containing aluminum and iron, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into thermal stability, dehydration processes, decomposition pathways, and phase changes.

While specific thermal analysis data for a discrete compound named "this compound" is not extensively available in publicly accessible literature, the thermal behavior of its constituent fluorides, aluminum fluoride (AlF₃) and iron(III) fluoride (FeF₃), and their hydrates, has been studied. This information provides a foundational understanding of the potential thermal events in a mixed aluminum-iron fluoride system.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the temperatures at which dehydration and decomposition occur.

For hydrated metal fluorides, TGA curves typically show distinct mass loss steps corresponding to the removal of water molecules. For instance, the thermal decomposition of aluminum fluoride trihydrate (AlF₃·3H₂O) has been shown to occur in stages. The initial stages involve the loss of water molecules to form lower hydrates or anhydrous AlF₃. researchgate.net Similarly, iron(III) fluoride trihydrate (FeF₃·3H₂O) also undergoes a multi-step decomposition, first losing water and then potentially forming iron hydroxyfluoride intermediates before converting to anhydrous FeF₃ at higher temperatures. researchgate.net A TGA analysis of a hypothetical hydrated this compound would be expected to show multiple mass loss events, reflecting the removal of water and potentially volatile fluoride species at elevated temperatures.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as phase transitions, melting, and decomposition.

In the context of aluminum and iron fluorides, DSC can identify the temperatures of both dehydration and crystalline phase transitions. For example, the dehydration of AlF₃·3H₂O is an endothermic process that would be observed as a distinct peak in a DSC curve. researchgate.net Anhydrous aluminum fluoride itself can undergo phase transitions at elevated temperatures. The study of various aluminum alloys by DSC demonstrates the technique's sensitivity to solid-state reactions like precipitation and dissolution, which appear as exothermic and endothermic peaks, respectively. jmmab.com Similarly, the thermal decomposition of FeF₃·3H₂O reveals endothermic events associated with water loss. researchgate.net

When analyzing a mixed this compound, DSC would be instrumental in identifying unique phase transitions that are different from those of the individual AlF₃ and FeF₃ components. The interaction between the two metal fluorides in a single crystal lattice could lead to different transition temperatures or the formation of new phases upon heating.

Detailed Research Findings from Related Systems

While direct data on "this compound" is scarce, studies on related systems provide valuable comparative data. For example, thermal analysis of composite powders of nanoscale aluminum and iron fluoride (n-Al/FeF₃) shows a reaction onset at 613.8 °C in an Argon environment, with a significant heat release of 1097.0 J g⁻¹. mdpi.com This represents a chemical reaction (thermite), not a decomposition or phase transition of a single compound, but illustrates the type of quantitative data obtainable.

The thermal behavior of hydrated forms of the parent compounds is well-documented. The decomposition of AlF₃·3H₂O proceeds through stages, with the formation of an intermediate, AlF₃·0.5H₂O, before converting to anhydrous AlF₃ between 277–550 °C. researchgate.net For FeF₃·3H₂O, thermal analysis indicates a two-step decomposition process, leading to the formation of HTB-structured FeF₃·(H₂O)₀.₃₃ and finally α-FeF₃ at higher temperatures. researchgate.net

The following table summarizes hypothetical thermal events that could be investigated for an "this compound" compound, based on the behavior of its components.

Thermal EventExpected Temperature Range (°C)TechniqueObservation
Dehydration100 - 300TGA / DSCMass loss (TGA), Endothermic peak (DSC)
Phase Transition300 - 700DSCEndothermic or Exothermic peak (DSC)
Decomposition> 500TGA / DSCMass loss (TGA), Endothermic/Exothermic peak(s) (DSC)

This table is illustrative and based on the general behavior of related metal fluorides. Actual values for this compound would require experimental determination.

Future Research Directions and Emerging Paradigms in Aluminum Ferric Fluoride Science

Exploration of Novel Polymorphs and Hybrid Structures of Aluminum Ferric Fluoride (B91410)

The structural arrangement of atoms in a crystal lattice, or polymorphism, dictates a material's fundamental properties. While the base structures of simple fluorides like aluminum fluoride (AlF₃) are known, the possibilities within the mixed Al-Fe-F system are vast. Future research will focus on the discovery and synthesis of novel polymorphs and hybrid structures of aluminum ferric fluoride.

Researchers are exploring various crystalline configurations that such mixed-metal fluorides could adopt. Computational studies on related compounds, such as scandium fluoride (ScF₃), have shown the existence of multiple stable or metastable polymorphs, including cubic, rhombohedral, and orthorhombic structures. arxiv.org The investigation into the AlFeF₃ system is expected to yield similarly diverse structural possibilities. The coordination environment of the metal ions is a key aspect; octahedral coordination is common for Al³⁺ in fluoroaluminate complexes, often forming complex structures like [AlF₄(H₂O)₂]²⁻ where fluorine atoms bridge the aluminum centers. mdpi.com The introduction of iron into this framework could lead to unique bridged structures and ordering of the Al³⁺ and Fe³⁺ cations.

The exploration of hybrid structures, where inorganic this compound layers are integrated with organic molecules, is another promising frontier. This approach can lead to the development of new organic-inorganic hybrid materials with tunable properties, such as room-temperature phosphorescence, by controlling the configuration of the organic components. acs.org

Table 1: Potential Polymorphs of this compound based on Analogous Compounds

Property Hypothetical Polymorph A (Cubic) Hypothetical Polymorph B (Rhombohedral) Hypothetical Polymorph C (Orthorhombic)
Crystal System Cubic Rhombohedral Orthorhombic
Coordination Octahedral (Al/Fe)F₆ Distorted Octahedral Mixed Octahedral/Tetrahedral
Potential Property High Symmetry, Potential for Isotropic Optical Properties Piezoelectric and Pyroelectric Effects Anisotropic Magnetic and Electronic Properties

| Synthesis Route | High-Temperature Solid-State Reaction | Hydrothermal/Solvothermal Synthesis | High-Pressure Synthesis |

This table is illustrative and based on known polymorphs of related metal fluorides.

Rational Design and Tunable Synthesis of this compound Nanomaterials

The transition from bulk materials to nanomaterials often unlocks unprecedented properties due to quantum confinement and high surface-area-to-volume ratios. A key future direction is the rational design and synthesis of this compound nanomaterials with precisely controlled size, shape, and surface chemistry. frontiersin.org Rational design involves creating a blueprint for a nanomaterial with a specific function and then selecting the appropriate synthesis pathway to achieve it. frontiersin.orgnih.gov

Future synthesis strategies will move beyond traditional solid-state reactions towards more sophisticated, bottom-up approaches. Methods like co-precipitation, sol-gel synthesis, and hydrothermal/solvothermal techniques are expected to be pivotal. For instance, a one-step co-precipitation method has been successfully used to create magnetic iron-aluminum oxide nanoparticles anchored on graphene oxide, demonstrating a pathway for creating mixed Al-Fe nanomaterials. rsc.org Such methods allow for the tuning of particle size, morphology (e.g., nanoparticles, nanorods, nanosheets), and composition.

Furthermore, the surface functionalization of these nanomaterials will be crucial. Attaching specific organic ligands or creating core-shell structures can enhance stability, introduce new functionalities, and improve dispersibility in various media. Research on amino-functionalized aluminum-based metal-organic frameworks (MOFs) has shown a significant increase in performance for applications like fluoride adsorption, highlighting the power of functionalization. mdpi.com Applying similar strategies to this compound nanoparticles could tailor them for applications in catalysis, sensing, and biomedical imaging.

Advanced Computational Modeling for Accelerated Discovery of this compound Functionalities

Computational materials science provides powerful tools to predict the properties of new materials, thereby accelerating the discovery and design cycle. Advanced computational modeling, particularly using first-principles methods like Density Functional Theory (DFT), is a critical future direction for exploring the vast potential of this compound.

DFT calculations can be employed to investigate the structural stability and electronic properties of various AlFeF₃ polymorphs. For example, by calculating the formation energies of different crystal structures, researchers can identify the most stable configurations, similar to work done on scandium fluoride polymorphs. arxiv.org This theoretical screening can guide synthetic efforts toward the most promising structures.

Beyond structural prediction, computational models can elucidate the electronic and magnetic properties that arise from the interaction of aluminum and iron atoms. DFT can be used to calculate electronic band structures, the density of states, and magnetic ordering (ferromagnetic, antiferromagnetic, etc.). This knowledge is essential for designing AlFeF₃ materials for applications in spintronics, electronics, and catalysis. Furthermore, more advanced techniques can simulate spectroscopic signatures, such as X-ray absorption spectra, which provides a direct link between theoretical models and experimental characterization, aiding in the interpretation of complex material properties. arxiv.org

Integration of this compound in Multifunctional Composite Systems

The true potential of this compound may be realized when it is integrated as a functional component within larger composite systems. Future research will heavily focus on developing multifunctional composites that leverage the unique properties of AlFeF₃.

Structural Composites: Aluminum fluoride has been shown to act as a strengthening agent in resin composites. nih.gov The liberation of aluminum ions can lead to increased crosslinking, improving mechanical properties like rupture strength and bending modulus over time. nih.gov Integrating this compound could potentially introduce additional functionalities, such as magnetic response or catalytic activity, into these structural materials.

Energy Storage Materials: Metal fluorides are being actively investigated as high-performance cathode materials for batteries. Porous iron fluoride (FeF₃) composites with multi-wall carbon nanotubes have demonstrated high discharge capacities in rechargeable aluminum-ion batteries. rsc.org A composite based on this compound could offer a synergistic effect, potentially improving voltage, capacity, and cycling stability by optimizing the electrochemical properties of both iron and aluminum within a single phase.

Environmental Remediation: Composite coagulants containing both aluminum and iron have shown enhanced efficiency in removing pollutants like fluoride from water. nih.gov A solid-phase this compound composite could be developed as a robust and recyclable adsorbent for a range of environmental contaminants, combining the high affinity of aluminum for fluoride with the versatile redox chemistry of iron.

Table 2: Performance of Related Composite Materials

Composite System Application Key Finding Source
AlF₃ in Resin Composite Dental Materials Increased strength and modulus by up to 50% after 3 years in water. nih.gov
FeF₃/MWCNTs Aluminum-ion Battery Cathode High discharge capacity of 180 mAh g⁻¹ and good rate performance. rsc.org

Sustainability and Circular Economy Perspectives in this compound Research

As with any emerging material, establishing sustainable production pathways and considering its entire lifecycle is paramount. Future research on this compound must be intertwined with the principles of the circular economy, focusing on resource efficiency, waste minimization, and recyclability. iuk-business-connect.org.uk

A key strategy involves utilizing industrial byproducts as precursor materials. The production of aluminum, for instance, generates fluorine-containing waste. researchgate.net Research into recycling these waste streams to produce high-value products like aluminum fluoride is already underway. researchgate.netntnu.no These processes often involve recovering fluorine as synthetic calcium fluoride, which can then be used as a raw material, saving nearly 8% of virgin fluorspar and reducing sludge. ntnu.no Similar pathways could be developed for synthesizing this compound, potentially using waste streams from both the aluminum and steel industries.

Designing for recyclability is another critical aspect. This involves developing processes to efficiently separate and recover the aluminum, iron, and fluorine components from end-of-life products. A life cycle assessment (LCA) should be conducted for any proposed large-scale production of this compound to evaluate its environmental impact from cradle to grave. iuk-business-connect.org.uk By embedding these sustainability principles from the outset, the development of this compound can align with global goals for a circular economy, where materials are kept in use for as long as possible, and waste is designed out of the system. cranfield.ac.ukresearchgate.net

Q & A

Q. What are the standard methodologies for synthesizing aluminum ferric fluoride, and how can experimental reproducibility be ensured?

To synthesize this compound, co-precipitation or sol-gel methods are commonly employed. For reproducibility:

  • Precise stoichiometric control : Maintain strict molar ratios of Al³⁺, Fe³⁺, and F⁻ to avoid non-stoichiometric byproducts .
  • pH monitoring : Use real-time pH sensors to stabilize reaction conditions, as pH fluctuations can alter crystallinity and phase purity .
  • Documentation : Follow guidelines such as those in the Beilstein Journal of Organic Chemistry, which emphasize detailed experimental protocols (e.g., reagent purity, temperature ramps) to enable replication .

Q. How does pH influence fluoride removal efficiency in this compound-based coagulants?

Fluoride removal efficiency depends on pH due to:

  • Hydrolysis dynamics : At pH 6–7, Al³⁺ hydrolyzes to form Al(OH)₃ flocs, which adsorb fluoride ions. Above pH 7, solubility increases, reducing efficiency .
  • Competing ions : High pH promotes OH⁻ competition with F⁻ for adsorption sites. Optimal removal (77–99%) occurs at pH ~7.1, adjusted using NaOH .
  • Experimental validation : Use titration studies with incremental pH adjustments (e.g., 0.5 increments) to map efficiency trends .

Q. What analytical techniques are recommended for characterizing this compound’s structural and compositional properties?

  • X-ray diffraction (XRD) : Identifies crystalline phases and detects impurities like AlF₃ or FeF₃ .
  • Spectrophotometry : Visible/near-infrared spectra (400–900 nm) can quantify fluoride adsorption capacity and monitor reaction kinetics .
  • Ion chromatography : Measures residual fluoride concentrations post-treatment with a detection limit of 0.01 mg/L .

Q. Table 1: Common Coagulants for Fluoride Removal

CoagulantOptimal pHFluoride Removal EfficiencyKey Limitation
Aluminum sulfate6.5–7.177–85%High sludge production
Ferric chloride6.0–7.070–80%Corrosive to equipment
Polymeric AlCl₃ (PAC)6.8–7.580–90%Cost-prohibitive at scale
Data derived from

Advanced Research Questions

Q. How can chemometric models optimize this compound’s performance in multi-contaminant systems (e.g., arsenic + fluoride)?

  • Multivariate analysis : Use partial least squares regression (PLSR) to correlate spectral data (e.g., UV-Vis absorbance) with contaminant concentrations .
  • Process control : Implement real-time spectrophotometric feedback to adjust coagulant dosing, minimizing excess aluminum usage while maintaining >95% arsenic/fluoride removal .
  • Case study : In Meoqui groundwater, combining aluminum sulfate (20 mg/L) and polymeric anionic flocculent (0.5 mg/L) achieved 99% As and 77% F removal via co-precipitation .

Q. What mechanisms explain contradictory fluoride adsorption capacities in this compound under varying ionic strengths?

  • Competitive adsorption : High Cl⁻ or SO₄²⁻ concentrations reduce F⁻ adsorption by occupying active sites on Al(OH)₃ flocs. Conduct ion-specific experiments to quantify selectivity coefficients .
  • Surface charge modulation : At ionic strengths >0.1 M, double-layer compression decreases electrostatic attraction between F⁻ and coagulant surfaces. Zeta potential measurements can validate this .

Q. How can researchers critically appraise the quality of this compound studies for methodological rigor?

Use frameworks like the Fluoride Science Quality Assessment Worksheet to evaluate:

  • Experimental validity : Were controls included for pH, temperature, and competing ions? .
  • Statistical robustness : Are error bars, replicates, and confidence intervals reported? Avoid studies lacking ANOVA or t-test validation .
  • Reproducibility : Does the manuscript provide sufficient detail (e.g., reagent sources, instrument calibration) for independent replication? .

Q. Table 2: Key Parameters for Reproducible Fluoride Removal Studies

ParameterOptimal RangeMeasurement Tool
pH6.8–7.2pH meter with ±0.01 error
Coagulant dose10–30 mg/LGravimetric analysis
Mixing speed100–150 rpmDigital stirrer
Sedimentation time30–60 minutesTurbidity sensor
Adapted from

Q. What advanced characterization methods resolve ambiguities in this compound’s adsorption isotherms?

  • In-situ FTIR : Identifies surface complexes (e.g., Al–F or Fe–F bonds) during adsorption .
  • X-ray photoelectron spectroscopy (XPS) : Quantifies oxidation states of Al and Fe, ensuring no redox reactions compromise stability .
  • Isotherm modeling : Fit data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surfaces) models to infer mechanisms .

Q. How do synergistic effects between aluminum and ferric ions enhance fluoride removal kinetics?

  • Co-hydrolysis : Fe³⁺ accelerates Al³⁺ hydrolysis, forming mixed-metal hydroxides with higher surface area and F⁻ affinity .
  • Charge neutralization : Fe³⁺ compensates for Al³⁺’s lower charge density, improving colloidal destabilization. Use zeta potential analyzers to confirm .

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